molecular formula C9H5ClN2O2 B1592400 1-Chloro-4-nitroisoquinoline CAS No. 65092-53-7

1-Chloro-4-nitroisoquinoline

Cat. No. B1592400
Key on ui cas rn: 65092-53-7
M. Wt: 208.6 g/mol
InChI Key: JMPCRAAJZFDSCH-UHFFFAOYSA-N
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Patent
US07582638B2

Procedure details

Stir a slurry of 1-hydroxy-4-nitroisoquinoline (62.2 g, 327 mmol) in POCl3 (180 mL) mechanically under nitrogen and heat to 100-105° C. for 1 hour resulting in a homogeneous dark brown solution. Exchange the condenser for a short-path distillation head, and remove excess POCl3 under reduced pressure (ca. 10-30 torr) resulting in a pot temperature of 55° C. To this mixture add 1,2-dichloroethane (150 mL), and warn the mixture to 70° C. to obtain a homogeneous solution. Cool the solution to 15° C., then add i-PrOH (450 mL) over 5 minutes resulting in an exotherm to 33° C. Stir the slurry for 3.5 hours at 15° C. then filter and wash with i-PrOH (3×100 mL). Air-dry the resulting solid overnight to afford 1-chloro-4-nitroisoquinoline (52.08, 76% yield) as a tan solid. (ES+): m/z 209/211 (M++H).
Quantity
62.2 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1.[Cl:15]CCCl.CC(O)C>O=P(Cl)(Cl)Cl>[Cl:15][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
62.2 g
Type
reactant
Smiles
OC1=NC=C(C2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stir the slurry for 3.5 hours at 15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a homogeneous dark brown solution
CUSTOM
Type
CUSTOM
Details
Exchange the condenser for a short-path distillation head, and remove excess POCl3 under reduced pressure (ca. 10-30 torr)
CUSTOM
Type
CUSTOM
Details
resulting in a pot temperature of 55° C
CUSTOM
Type
CUSTOM
Details
to 70° C.
CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to 15° C.
FILTRATION
Type
FILTRATION
Details
then filter
WASH
Type
WASH
Details
wash with i-PrOH (3×100 mL)
CUSTOM
Type
CUSTOM
Details
Air-dry the resulting solid overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=NC=C(C2=CC=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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